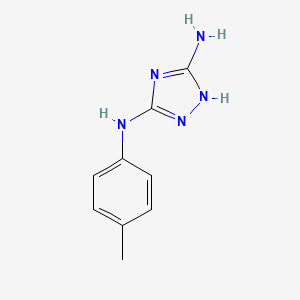

N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine

Description

N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-methylphenyl group attached to the triazole ring

Properties

IUPAC Name |

3-N-(4-methylphenyl)-1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-2-4-7(5-3-6)11-9-12-8(10)13-14-9/h2-5H,1H3,(H4,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIHCSWIGABDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NNC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems allows for precise control over reaction conditions, including temperature, pressure, and reaction time. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted triazole derivatives.

Scientific Research Applications

N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

- N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine

- This compound

- This compound

Uniqueness

This compound is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the cyclization of 4-methylphenylhydrazine with formamide under acidic conditions. This reaction is conducted at elevated temperatures to facilitate the formation of the triazole ring.

Chemical Reactions

The compound can undergo several types of chemical reactions:

- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Employing reducing agents such as sodium borohydride.

- Substitution : The triazole ring can participate in nucleophilic substitution reactions.

This compound exhibits its biological activity primarily through enzyme inhibition. It binds to specific molecular targets, disrupting normal biochemical pathways. This mechanism is crucial in its role as an antimicrobial and antifungal agent.

Antimicrobial and Antifungal Activity

Research indicates that this compound has significant antimicrobial properties. It has been investigated for its potential to inhibit the growth of various pathogens, including bacteria and fungi. The underlying mechanism often involves the inhibition of ergosterol biosynthesis in fungal cells.

Pharmacological Applications

The compound has been explored for various pharmacological applications:

- Anticancer Activity : Studies have shown that derivatives of triazole compounds can exhibit antitumor properties against several cancer cell lines.

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections.

4. Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

5. Conclusion

This compound is a promising compound with a broad spectrum of biological activities. Its potential as an antimicrobial and antifungal agent makes it a valuable candidate for further research in drug development. Ongoing studies will likely continue to uncover its mechanisms and broaden its applications in medicine.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine, and how do reaction conditions affect yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like N3-(4-Methylbenzyl)-1H-1,2,4-triazole-3,5-diamine (9r) are synthesized using general procedure B, involving reflux in polar aprotic solvents (e.g., DMF) with aryl halides or benzyl halides. Yields >85% are achieved with stoichiometric control of reagents and prolonged reaction times (6–12 hours) under inert atmospheres . Optimization includes monitoring reaction progress via TLC or LC-MS and recrystallization from ethanol/water mixtures for purity.

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : Key characterization methods include:

- 1H NMR : Peaks at δ 2.25 (s, 3H for methyl group), δ 4.14–4.20 (d, J = 6.2–6.4 Hz for benzyl CH2), and δ 5.27–5.86 (bs for NH2 groups) .

- Mass Spectrometry (ESI) : [M + 1]+ peaks at m/z ≈ 224–225 confirm molecular weight .

- X-ray Crystallography : Used to resolve bond lengths (e.g., N–C bonds ≈1.30–1.45 Å) and dihedral angles (e.g., 54.8° between aromatic and triazole rings) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Toxicity data indicate potential leukopenia and thrombocytopenia at high doses (TDLo: 8620 mg/kg in humans). Use PPE (gloves, lab coats), work in fume hoods, and avoid inhalation/contact. Emergency protocols include rinsing eyes/skin with water and seeking medical attention for ingestion .

Q. How is purity assessed, and what analytical methods ensure batch consistency?

- Methodological Answer : Purity is validated via:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).

- Elemental Analysis : Confirms C, H, N content within ±0.3% of theoretical values .

- Melting Point : Sharp mp ranges (e.g., 185–190°C) indicate high crystallinity .

Advanced Research Questions

Q. How do crystal packing and hydrogen-bonding networks influence the compound’s stability and solubility?

- Methodological Answer : X-ray studies reveal layered crystal structures stabilized by N–H⋯O and O–H⋯N hydrogen bonds. For example, molecules form parallel bilayers along the bc-plane via O2–H2A⋯N3 (2.89 Å) and N5–H5B⋯O2 (2.95 Å) interactions. These networks reduce solubility in non-polar solvents but enhance thermal stability (decomposition >200°C) . Solubility can be modulated by disrupting H-bonding via co-crystallization with solvents like DMSO.

Q. What role do substituents (e.g., methyl vs. halogen groups) play in modulating biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., methyl) enhance cellular uptake by increasing lipophilicity (logP ≈1.5–2.0). For example, N3-(4-Methylphenyl) derivatives exhibit higher antiproliferative activity (IC50 ≈5–10 µM in cancer cells) compared to halogenated analogs (e.g., 4-Fluorophenyl, IC50 ≈15–20 µM) due to improved membrane permeability . Computational docking (e.g., AutoDock Vina) predicts stronger interactions with kinase active sites via π-π stacking of the methylphenyl group.

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. The triazole ring’s N3 atom exhibits high nucleophilicity (Fukui f⁻ index >0.25), favoring reactions with electrophiles like benzyl halides. Transition state analysis reveals energy barriers of ~25 kcal/mol for SN2 mechanisms, consistent with experimental rates at 80–100°C .

Q. What strategies resolve contradictions in crystallographic data, such as bond-length discrepancies?

- Methodological Answer : Discrepancies (e.g., N–C bond lengths between 1.30–1.45 Å) arise from conjugation effects and crystallographic refinement limits. Use high-resolution data (d-spacing <0.8 Å) and SHELXL refinement with anisotropic displacement parameters. Validate against spectroscopic data (e.g., IR stretching frequencies for C=N bonds ≈1600 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.